N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-1-methyl-1H-1,2,3-triazole-4-carboxamide
Description
N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-1-methyl-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that features a benzo[d][1,3]dioxole moiety, a hydroxypropyl group, and a 1,2,3-triazole ring
Properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-1-methyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O4/c1-14(20,7-15-13(19)10-6-18(2)17-16-10)9-3-4-11-12(5-9)22-8-21-11/h3-6,20H,7-8H2,1-2H3,(H,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIIWWWJDYTWFGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CN(N=N1)C)(C2=CC3=C(C=C2)OCO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-1-methyl-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps:
Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the reaction of piperonal with appropriate reagents.
Introduction of the Hydroxypropyl Group: This step involves the reaction of the benzo[d][1,3]dioxole derivative with a hydroxypropylating agent under controlled conditions.
Formation of the 1,2,3-Triazole Ring: This is typically done via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Final Coupling: The final step involves coupling the triazole derivative with a carboxamide group using standard peptide coupling reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzo[d][1,3]dioxole moiety can undergo oxidation reactions to form quinones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The hydroxypropyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives of the benzo[d][1,3]dioxole moiety.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted hydroxypropyl derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by a complex structure that includes a triazole ring and a benzodioxole moiety. Its molecular formula is , and it has a molecular weight of approximately 342.34 g/mol. The presence of functional groups such as hydroxyl and carboxamide enhances its reactivity and biological activity.
Antimicrobial Activity
Research has shown that derivatives of triazole compounds exhibit significant antimicrobial properties. In vitro studies have demonstrated that N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-1-methyl-1H-1,2,3-triazole-4-carboxamide can effectively inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve interference with bacterial cell wall synthesis or function.
Anticancer Properties
The compound has also been evaluated for its anticancer potential. Studies indicate that it may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators. For instance, in vitro assays have shown that this compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.
Antitubercular Activity
Given the global health challenge posed by tuberculosis, compounds with antitubercular activity are highly sought after. Preliminary studies suggest that this compound exhibits inhibitory effects against Mycobacterium tuberculosis, the causative agent of tuberculosis. The compound's efficacy was determined through both in vitro and in vivo models.
Case Studies and Research Findings
Several studies have documented the promising applications of this compound:
Mechanism of Action
The mechanism of action of N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-1-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Benzo[d][1,3]dioxole Derivatives: Compounds like 1-(benzo[d][1,3]dioxol-5-yl)-2,3,4,9-tetrahydro-1H-carbazole.
Triazole Derivatives: Compounds such as 1-methyl-1H-1,2,3-triazole-4-carboxamide.
Uniqueness
N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-1-methyl-1H-1,2,3-triazole-4-carboxamide is unique due to its combination of a benzo[d][1,3]dioxole moiety, a hydroxypropyl group, and a triazole ring, which imparts distinct chemical and biological properties .
Biological Activity
N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-1-methyl-1H-1,2,3-triazole-4-carboxamide, commonly referred to as compound 1, is a synthetic triazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides an overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a triazole ring , a benzodioxole moiety , and a carboxamide group . These structural components are known for their diverse biological activities:
| Component | Functionality | Biological Activity |
|---|---|---|
| Triazole ring | Heterocyclic structure | Antifungal, anticancer |
| Benzodioxole moiety | Aromatic system | Antioxidant, potential neuroprotective |
| Carboxamide group | Amide linkage | Enhances solubility and bioavailability |
Anticancer Potential
Research indicates that compounds containing triazole structures exhibit significant anticancer properties. For instance, related triazole derivatives have shown promising results in inducing apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) through mechanisms involving cell cycle arrest and enzyme inhibition.
Antimicrobial Activity
Triazole compounds are well-documented for their antimicrobial effects. The presence of the benzodioxole moiety may enhance this activity due to its known antioxidant properties.
- Research Findings : In related studies, triazole derivatives have been shown to inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) in the low micromolar range . The potential for compound 1 to exhibit similar antimicrobial properties warrants further investigation.
The mechanisms by which this compound may exert its biological effects include:
- Enzyme Inhibition : Triazoles often inhibit key enzymes involved in cancer progression and microbial resistance.
- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells through the modulation of reactive oxygen species (ROS) levels.
- Cell Cycle Arrest : Evidence suggests that these compounds can induce cell cycle arrest at specific phases (e.g., G2/M phase), thereby inhibiting proliferation .
Synthesis and Research Directions
The synthesis of compound 1 involves several steps that can be optimized based on desired biological outcomes. The introduction of functional groups such as hydroxypropyl enhances its solubility and bioactivity.
Proposed Synthetic Route:
- Formation of Benzodioxole Intermediate : Cyclization of catechol with formaldehyde.
- Introduction of Hydroxypropyl Group : Reaction with an epoxide like glycidol.
- Formation of Triazole Ring : Utilizing azide chemistry or similar methodologies to incorporate the triazole moiety.
Q & A
Q. What are the key synthetic pathways for N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-1-methyl-1H-1,2,3-triazole-4-carboxamide?
The synthesis typically involves multi-step reactions, including cyclization of triazole precursors and coupling with the benzodioxolyl-hydroxypropyl moiety. Critical steps require precise control of temperature, pH, and solvent selection (e.g., acetonitrile or DMF) to optimize yields. Techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are essential for monitoring intermediates and verifying product purity .
Q. Which structural motifs in this compound are pharmacologically significant?
The compound combines a 1,2,3-triazole ring (known for metabolic stability and hydrogen-bonding capacity) with a benzodioxole group (associated with CNS activity) and a hydroxypropyl linker. These motifs suggest potential interactions with enzymes or receptors, such as monoamine oxidases or neurotransmitter transporters. X-ray crystallography or computational docking can validate these interactions .
Q. What analytical techniques are critical for characterizing this compound?
High-resolution mass spectrometry (HRMS) confirms molecular weight, while NMR (¹H, ¹³C, and 2D-COSY) resolves stereochemistry and substituent positions. Infrared (IR) spectroscopy identifies functional groups like the carboxamide and benzodioxole rings. Purity is assessed via HPLC with UV detection .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
Discrepancies in NMR or IR data may arise from conformational flexibility, tautomerism, or impurities. Use deuterated solvents for NMR to stabilize specific conformers, and employ heteronuclear single-quantum coherence (HSQC) experiments to clarify ambiguous peaks. Cross-validate with density functional theory (DFT) calculations to predict spectroscopic profiles .
Q. What strategies optimize reaction yields for derivatives of this compound?
Yield optimization requires screening catalysts (e.g., palladium for cross-coupling) and solvents (polar aprotic solvents like DMF enhance nucleophilicity). Microwave-assisted synthesis reduces reaction times, while flow chemistry improves scalability. Design-of-experiment (DoE) models can statistically identify optimal conditions .
Q. How do computational methods enhance understanding of this compound's bioactivity?
Molecular dynamics simulations predict binding affinities to targets like kinases or GPCRs. ADMET (absorption, distribution, metabolism, excretion, toxicity) models assess pharmacokinetic properties, such as blood-brain barrier permeability. QSAR (quantitative structure-activity relationship) studies guide structural modifications to improve efficacy .
Q. What experimental designs address discrepancies in biological assay results?
Conflicting activity data may stem from assay conditions (e.g., pH, cell line variability). Replicate studies using orthogonal assays (e.g., enzymatic vs. cell-based) and standardize protocols (e.g., ATP concentration in kinase assays). Meta-analyses of published data can identify trends obscured by experimental noise .
Methodological Considerations
- Synthetic Challenges : The hydroxypropyl group’s stereochemistry requires chiral resolution techniques (e.g., chiral HPLC) or asymmetric synthesis using enantioselective catalysts .
- Data Validation : Cross-correlate NMR shifts with databases (e.g., SciFinder) and use mass fragmentation patterns to confirm structural integrity .
- Biological Testing : Prioritize target-specific assays (e.g., fluorescence polarization for receptor binding) over broad phenotypic screens to reduce off-target noise .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
